D-Histidine

Vue d'ensemble

Description

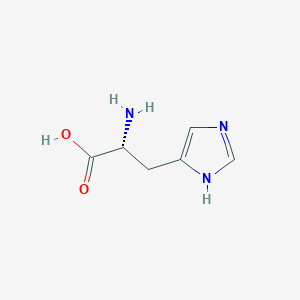

D-Histidine is an essential amino acid and an inactive isomer . It is also known as ®-2-Amino-3-(4-imidazolyl)propionic acid . It is used in the design of peptide drugs, cationic peptides, such as analogues of carnosine . It may also be used as a heavy metal sequestration agent .

Molecular Structure Analysis

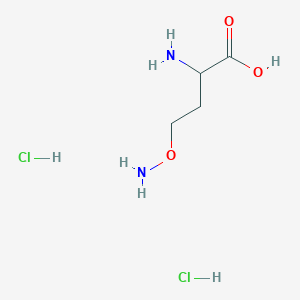

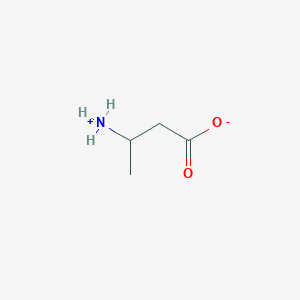

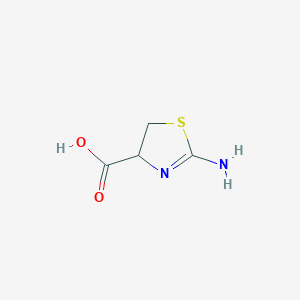

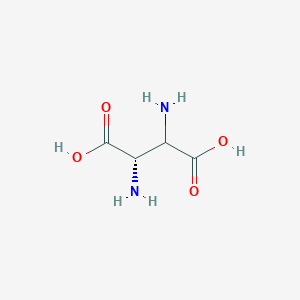

The molecular formula of D-Histidine is C6H9N3O2 . The SMILES string representation is NC@HC(O)=O .

Physical And Chemical Properties Analysis

D-Histidine is a white powder . It has a molecular weight of 155.15 . It is soluble in 1 M HCl . The melting point is 280 °C .

Applications De Recherche Scientifique

Essential Amino Acid

Histidine is an essential amino acid (EAA) in mammals, fish, and poultry . It is not synthesized de novo and must be obtained through the diet . In these organisms, histidine deficiency induces a decrease in body weight .

Metabolism and Physiological Effects

Histidine has unique roles in metabolism and physiological effects in humans and different animal species . Dietary histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption .

Neuroprotection

In rats, histidine supplementation provides neuroprotection at an early stage and could protect against epileptic seizures .

Antioxidant Effects

In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong antioxidant effects .

Prevention of Cataracts

In fish, dietary histidine may be one of the most important factors in preventing cataracts .

Milk Protein Synthesis

In ruminants, histidine is a limiting factor for milk protein synthesis and could be the first limiting AA for growth .

Biofilm Inhibition

D-Histidine has been found to inhibit biofilm formation and trigger the disassembly of mature biofilms .

Antibacterial Efficacy

Histidine-modified ZnCr layered double hydroxide (LDH) nanozymes have shown rapid and effective antibacterial efficacy .

Mécanisme D'action

Target of Action

D-Histidine primarily targets Pseudomonas aeruginosa , an opportunistic gram-negative pathogenic microorganism . It interacts with the organism’s virulence and quorum sensing (QS)-associated genes . D-Histidine has also been identified as a prospective anti-biofilm agent .

Mode of Action

D-Histidine downregulates the mRNA expression of virulence and QS-associated genes in Pseudomonas aeruginosa PAO1 without affecting bacterial growth . It significantly reduces the motility and pathogenicity of PAO1 . D-Histidine has been shown to inhibit biofilm formation and trigger the disassembly of mature biofilms . It increases the susceptibility of PAO1 to amikacin, an antibiotic .

Biochemical Pathways

Histidine, the L-form of D-Histidine, is synthesized by most organisms, including bacteria, archaea, some lower eukaryotes, and plants . Histidine-producing microorganisms can synthesize this amino acid using a common biosynthetic pathway, which consists of ten biochemical steps . D-Histidine can be converted to 3-methylhistidine, which serves as a biomarker for skeletal muscle damage, by certain methyltransferase enzymes .

Pharmacokinetics

Covalent drugs and chemical probes, which could include d-histidine, often possess pharmacological advantages over reversible binding ligands, such as enhanced potency and pharmacodynamic duration .

Result of Action

D-Histidine combats Pseudomonas aeruginosa by reducing biofilm formation and increasing biofilm disassembly . The combination of amikacin and D-Histidine induces a synergistic effect against Pseudomonas aeruginosa biofilms . This suggests the potential utility of D-Histidine as a preventive strategy against biofilm-associated infections caused by Pseudomonas aeruginosa .

Action Environment

The action of D-Histidine can be influenced by environmental factors. For instance, high concentrations of D-Histidine inhibit biofilm formation, disperse already generated biofilms, and enhance the antibacterial effect of amikacin . The growth inhibition of pseudomonas aeruginosa by d-histidine is observed, especially at high concentrations .

Safety and Hazards

D-Histidine should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas .

Orientations Futures

D-Histidine has been identified as a prospective anti-biofilm agent . It has been found to combat Pseudomonas aeruginosa by reducing biofilm formation and increasing biofilm disassembly . Moreover, the combination of amikacin and D-Histidine induced a synergistic effect against Pseudomonas aeruginosa biofilms . This suggests the potential utility of D-Histidine as a preventive strategy against biofilm-associated infections caused by Pseudomonas aeruginosa .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889344 | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Histidine | |

CAS RN |

351-50-8 | |

| Record name | D-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-histidine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does D-Histidine exhibit any biological activity?

A1: Yes, research suggests that D-Histidine possesses various biological activities, including anti-inflammatory [] and appetite-suppressing effects []. Additionally, it shows potential in inhibiting the growth of specific bacteria like Porphyromonas gingivalis [, ].

Q2: How does D-Histidine exert its anti-inflammatory effect?

A2: Studies indicate that D-Histidine, similar to L-Histidine, can scavenge reactive oxygen species (ROS) []. This ROS scavenging ability is attributed to the presence of the imidazole ring in its structure.

Q3: Can D-Histidine cross the blood-brain barrier?

A3: Yes, research has shown that D-Histidine can penetrate the blood-brain barrier, although at a slower rate compared to L-Histidine []. Interestingly, once in the brain, D-Histidine is removed very slowly, leading to its continuous accumulation [].

Q4: Does D-Histidine influence histamine levels in the brain?

A4: While L-Histidine is a precursor to histamine, studies on rats indicate that D-Histidine administration does not affect brain histamine concentrations []. This suggests that D-Histidine might exert its appetite-suppressing effects through a different pathway than L-Histidine [].

Q5: Can bacteria utilize D-Histidine?

A5: Yes, certain bacteria, including Salmonella typhimurium [, , , ] and Fusobacterium nucleatum [], can utilize D-Histidine. This utilization often involves the conversion of D-Histidine to L-Histidine through racemization [, , , ].

Q6: Are there specific transport systems for D-Histidine in bacteria?

A6: Research on Salmonella typhimurium suggests that mutations in genes encoding histidine permease can allow for D-Histidine transport, although at low levels []. These findings indicate that certain bacterial transporters might have a low affinity for D-Histidine.

Q7: What is the molecular formula and weight of D-Histidine?

A7: The molecular formula of D-Histidine is C6H9N3O2, and its molecular weight is 155.15 g/mol.

Q8: What spectroscopic techniques are useful for characterizing D-Histidine?

A8: Various spectroscopic methods are used to characterize D-Histidine, including:

- NMR Spectroscopy: 1H and 13C NMR can provide structural information and are particularly useful for studying the interaction of D-Histidine with metal complexes and nucleotides [].

- Circular Dichroism (CD) Spectroscopy: This technique can differentiate between enantiomers and is used to study the chiral recognition properties of D-Histidine and its complexes [, , ].

- Terahertz Spectroscopy: This method has been employed to detect low content enantiomer impurities in L-Histidine crystals, demonstrating its sensitivity in differentiating between L- and D-Histidine [].

Q9: Is D-Histidine stable under different conditions?

A9: While specific studies on the stability of D-Histidine are limited in the provided research, it is known that amino acids, in general, can degrade under certain conditions. Factors like temperature, pH, and the presence of other chemicals can influence their stability. Further research is needed to fully understand the stability profile of D-Histidine.

Q10: Are there any applications of D-Histidine related to material compatibility?

A10: Research shows the potential application of D-Histidine in chiral modification of zeolitic imidazolate framework-90 (ZIF-90) []. This modified material demonstrated enantioselectivity in separating various drug enantiomers, highlighting the potential of D-Histidine in developing chiral stationary phases for analytical separations [].

Q11: Have computational methods been used to study D-Histidine?

A11: Yes, computational chemistry techniques have been employed to investigate D-Histidine:

- Molecular Modeling: Molecular modeling studies have provided insights into the interaction of D-Histidine with fullerene derivatives, supporting the development of enantioselective sensors [].

Q12: Are there any in vivo studies demonstrating the efficacy of D-Histidine?

A15: Yes, D-Histidine has demonstrated promising neuroprotective effects in an in vivo rat model of zinc-induced neurotoxicity, suggesting its potential therapeutic application in conditions like vascular-type dementia [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)